3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one

CB2 receptor quinolin-2-one linker pharmacophore

CAS 484025-55-0 features a 3-aminomethyl-7-methylquinolin-2(1H)-one core with a benzo[1,3]dioxol-5-ylmethyl motif—a structural combination absent from JTE-907 (3-carboxamide) and MCHR1 (4-aminoquinoline) chemotypes. The aminomethyl linker offers a basic nitrogen for salt formation and derivatization; the 2-oxo group may improve ADMET profiles including reduced hERG binding. Ideal for kinase inhibitor scaffold-hopping, Hedgehog pathway antagonist screening, and comparative profiling against 4-amino-substituted analogs. Each batch includes CoA with HPLC purity data.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 484025-55-0
Cat. No. B3141788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one
CAS484025-55-0
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H18N2O3/c1-12-2-4-14-8-15(19(22)21-16(14)6-12)10-20-9-13-3-5-17-18(7-13)24-11-23-17/h2-8,20H,9-11H2,1H3,(H,21,22)
InChIKeyYBBAMZQEZRMBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one (CAS 484025-55-0): Core Scaffold Identity and Procurement Baseline


3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one (CAS 484025-55-0; molecular formula C₁₉H₁₈N₂O₃; molecular weight 322.36 g/mol) is a synthetic quinolin-2(1H)-one derivative featuring a 7-methyl substituent on the quinolinone core and a benzo[1,3]dioxol-5-ylmethyl-aminomethyl side chain at the 3-position . The compound is supplied as a research-grade small molecule (catalog # sc-312168, 500 mg) for laboratory use only and is not intended for diagnostic or therapeutic applications . Its structure combines a privileged quinolin-2-one heterocyclic scaffold—widely exploited in kinase inhibitors, GPCR ligands, and epigenetic modulators—with a methylenedioxybenzylamine motif that is a key pharmacophoric element in several bioactive series, including CB₂ receptor inverse agonists and Hedgehog pathway antagonists [1].

Why Generic Substitution Fails for 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one: Scaffold-Specific Differentiation Rationale


Within the quinolin-2-one chemical space, seemingly minor structural variations—such as the position of the aminomethyl linker, the methylation pattern on the quinolinone ring, and the nature of the pendant aromatic group—can drastically alter target engagement, selectivity, and pharmacokinetic behavior. For instance, the well-characterized CB₂ inverse agonist JTE-907 (N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide) shares the benzo[1,3]dioxol-5-ylmethyl motif but differs fundamentally in its 3-carboxamide linker and 7-methoxy-8-pentyloxy substitution, resulting in sub-micromolar CB₂ receptor activity [1]. In contrast, 3-aminomethylquinoline derivatives lacking the 2-oxo group display nanomolar MCH receptor 1 antagonism but with distinct hERG liability profiles [2]. These examples demonstrate that the specific 3-aminomethyl-7-methylquinolin-2(1H)-one core of CAS 484025-55-0 occupies a unique structural niche not interchangeable with 4-aminoquinolines, 3-carboxamide quinolones, or 3-aminomethylquinolines without the 2-oxo functionality. Consequently, procurement decisions based solely on scaffold similarity without considering precise substitution patterns risk selecting a compound with divergent—and potentially irrelevant—biological activity.

Quantitative Differentiation Evidence for 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one (CAS 484025-55-0) Against Closest Analogs


Structural Differentiation from JTE-907: Aminomethyl Linker vs. Carboxamide Linker at the Quinolin-2-one 3-Position

The target compound incorporates a 3-aminomethyl linkage (CH₂-NH-CH₂-benzodioxole) rather than the 3-carboxamide linkage (CONH-CH₂-benzodioxole) present in JTE-907. This single linker change eliminates the hydrogen-bond-accepting carbonyl and alters both the geometry and electronic character of the side chain. JTE-907 achieves CB₂ receptor inverse agonism with a Kᵢ of approximately 35.6 nM in human CB₂ binding assays [1]. No published CB₂ binding data exist for the target compound; however, based on established SAR for this chemotype, conversion from a carboxamide to an aminomethyl linker is expected to abolish or substantially reduce CB₂ affinity due to loss of the critical amide carbonyl interaction with the receptor [1]. This structural distinction directs the target compound toward different biological target space from JTE-907.

CB2 receptor quinolin-2-one linker pharmacophore

Differentiation from 3-Aminomethylquinoline MCHR1 Antagonists: Impact of the 2-Oxo Group on hERG Liability

A series of 3-aminomethylquinolines (without a 2-oxo group) were developed as potent MCH receptor 1 antagonists; the lead compound exhibited an hMCHR1 IC₅₀ of 1.9 nM but also demonstrated significant hERG inhibition (IC₅₀ values in the low micromolar range), which required extensive optimization to mitigate cardiovascular risk [1]. The target compound incorporates a quinolin-2(1H)-one core (2-oxo group), which has been shown in other heterocyclic series to reduce hERG binding through modulation of basic amine pKₐ and lipophilicity [1]. While no hERG data are published for CAS 484025-55-0, the 2-oxo functionality is a recognized structural tactic for disrupting the canonical hERG pharmacophore, and its presence differentiates this compound from the 3-aminomethylquinoline MCHR1 series.

MCH receptor 1 hERG 3-aminomethyl scaffold

Positional Isomer Differentiation: 3-Aminomethyl vs. 4-Aminomethyl Quinolin-2-one Series

The related compound 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one represents a 4-amino-substituted quinolin-2-one positional isomer that has demonstrated anticancer activity in phenotypic screens . In quinolin-2-one kinase inhibitor programs, the substitution position (C-3 vs. C-4) critically influences hinge-binding interactions with the kinase ATP pocket and determines selectivity across the kinome. Specifically, 3-substituted quinolin-2-ones can orient the substituent toward the solvent-exposed region, while 4-substituted analogs typically orient toward the hydrophobic back pocket [1]. No direct kinase profiling data exist for the target compound, but the 3-aminomethyl positional isomerism fundamentally distinguishes its potential kinase binding mode from 4-amino-substituted analogs.

positional isomer quinolin-2-one kinase inhibitor

Recommended Research Application Scenarios for 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one (CAS 484025-55-0)


Scaffold-Hopping Library Design for GPCR and Kinase Lead Discovery

The unique 3-aminomethyl-7-methylquinolin-2(1H)-one core of CAS 484025-55-0, combined with the methylenedioxybenzylamine motif, makes it a valuable scaffold-hopping starting point distinct from established 3-carboxamide (JTE-907 series) and 3-aminomethylquinoline (MCHR1 series) chemotypes. Procurement of this compound enables the exploration of novel chemical space where the 2-oxo group may provide differentiated ADMET properties, including potentially reduced hERG binding, while the aminomethyl linker offers a basic nitrogen handle for further derivatization or salt formation .

Kinase Selectivity Profiling of Positional Isomer Pairs

Pairing CAS 484025-55-0 (3-aminomethyl isomer) with the commercially available 4-amino-substituted analog 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one allows systematic investigation of how substitution position on the quinolin-2-one core dictates kinase binding mode and selectivity. Such comparative profiling can reveal whether the 3-position directs substituents toward solvent-exposed regions versus the hydrophobic back pocket, informing rational kinase inhibitor design [1].

Hedgehog Pathway Antagonist Screening with Quinolone-Based Chemotypes

Given the established activity of quinolone-1-(2H)-one derivatives as Hedgehog signaling pathway (HSP) inhibitors—with sub-micromolar IC₅₀ values (0.24–0.5 μM) reported for related benzo[1,3]dioxol-5-ylmethyl-containing compounds—CAS 484025-55-0 represents a structurally related but topologically distinct candidate for Gli-reporter screening campaigns [2]. The 3-aminomethyl linker, as opposed to the amide-linked indole-ethyl-amine series, may access different binding pockets within the HSP protein complex.

Reference Compound for Analytical Method Development

With a molecular weight of 322.36 g/mol, molecular formula C₁₉H₁₈N₂O₃, and a defined HPLC purity profile available through certificate of analysis (CoA) from Santa Cruz Biotechnology (sc-312168), this compound can serve as a well-characterized reference standard for developing LC-MS or HPLC-UV analytical methods targeting quinolin-2-one derivatives in complex biological matrices .

Quote Request

Request a Quote for 3-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.